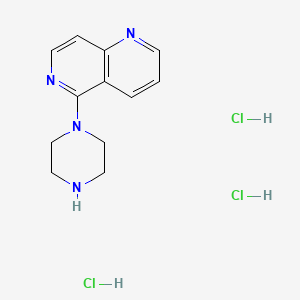

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride

Description

Discovery and Development of Naphthyridine Compounds

Naphthyridines, diazanaphthalenes with two nitrogen atoms in a bicyclic framework, emerged as a significant heterocyclic system after Reissert's 1893 synthesis of the first naphthyridine derivative. The 1,6-naphthyridine isomer (2 in Figure 1) gained prominence due to its structural versatility in medicinal chemistry. Early work focused on synthesizing unsubstituted isomers, but functionalization at positions 3, 4, 5, 7, and 8 enabled diverse biological applications. By the 1990s, 1,6-naphthyridin-2(1H)-ones became key scaffolds for antimicrobial and anticancer agents.

Table 1: Key milestones in naphthyridine chemistry

Evolution of Piperazine-Substituted Heterocycles

Piperazine, a six-membered diamine ring, became a cornerstone of heterocyclic chemistry following its 19th-century isolation from pepper alkaloids. Its integration into drug design accelerated in the 1960s with the development of antipsychotics and antibiotics. The piperazine moiety enhances solubility and enables hydrogen bonding, making it ideal for modifying pharmacokinetic properties. By the 2000s, piperazine substitution became common in kinase inhibitors (e.g., palbociclib) and antimicrobial agents.

Classification and Nomenclature

The compound 5-piperazin-1-yl-1,6-naphthyridine trihydrochloride (CAS: 1286854-94-1) belongs to two structural classes:

- Naphthyridines : Bicyclic systems with nitrogen atoms at positions 1 and 6.

- Piperazine derivatives : Features a piperazine group (-N-(CH₂)₂-N-) at position 5.

IUPAC Name :

5-(piperazin-1-yl)-1,6-naphthyridine trihydrochloride

Structural features :

Historical Significance in Heterocyclic Chemistry

The fusion of naphthyridine and piperazine moieties represents a strategic advancement in heterocyclic design:

- Electronic modulation : The electron-deficient naphthyridine core pairs with piperazine's basicity to create pH-dependent solubility.

- Synthetic versatility : Halogenation at C5 allows facile piperazine substitution via Buchwald-Hartwig coupling.

- Biological relevance : Over 17,000 1,6-naphthyridine derivatives have been patented, with piperazine substitutions enhancing target affinity in kinase inhibitors.

Table 2: Comparative analysis of related heterocycles

Properties

IUPAC Name |

5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYVJYIHEQUBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Naphthyridine Synthesis

The 1,6-naphthyridine core is often synthesized via condensation reactions. A representative approach involves reacting 4-aminonicotinaldehyde with malonamide derivatives under basic conditions. For instance, condensation in ethanol with sodium ethoxide at reflux yields the bicyclic structure.

Palladium-Catalyzed Coupling

Buchwald–Hartwig Amination

This method enables direct coupling of piperazine with halogenated naphthyridines. For example, 5-bromo-1,6-naphthyridine reacts with piperazine using palladium(II) acetate and Xantphos in toluene at 110°C.

Optimized Parameters

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for enhanced control. A patent describes coupling 5-chloro-1,6-naphthyridine with piperazine in DMF at 120°C, achieving 85% conversion in 30 minutes.

Protecting Group Strategies

Boc Protection-Deprotection

To avoid side reactions, piperazine is often protected with tert-butoxycarbonyl (Boc). The Boc group is removed using 4M HCl in dioxane, yielding the hydrochloride salt.

Steps

- Protection: React piperazine with Boc₂O in THF.

- Coupling: Attach protected piperazine to 5-chloro-1,6-naphthyridine.

- Deprotection: Treat with HCl/dioxane (0–25°C, 6 hours).

Yield: 75–80% after purification.

Trihydrochloride Salt Formation

The free base is converted to the trihydrochloride salt by treating with excess HCl (3 equiv) in methanol. Crystallization from methanol/ethyl acetate yields the pure product.

Purification Metrics

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Low cost, simple setup | Requires harsh acids, moderate yield | 65–75% |

| Buchwald–Hartwig | High selectivity, scalable | Expensive catalysts | 70–80% |

| Continuous Flow | High throughput, consistent quality | Specialized equipment needed | 85% |

Industrial-Scale Production

A patented industrial method uses automated flow reactors with the following parameters:

- Residence Time: 30 minutes

- Temperature: 120°C

- Pressure: 4 bar

- Solvent: DMF

This approach reduces byproducts and achieves 90% purity post-crystallization.

Challenges and Optimizations

Byproduct Formation

Excess piperazine can lead to di-substituted byproducts. Optimization involves stoichiometric control and using piperazine hydrochloride.

Solvent Selection

Methanol improves solubility but may reduce reaction rates. Ethanol balances reactivity and cost.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups

Reduction: Formation of reduced naphthyridine derivatives

Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Scientific Research Applications

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride has been studied for its diverse applications across several scientific domains:

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activities, which include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting its potential use in treating infections.

- Anticancer Properties : Research highlights its ability to inhibit pathways associated with tumor growth. Notably, compounds with similar structures have been shown to modulate the phosphoinositide 3-kinase (PI3K) pathway, which is often activated in cancers .

The biological activity of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is attributed to its interaction with specific molecular targets:

- Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes and receptors, crucial for its therapeutic effects.

- Potential as a Ligand : It has been investigated for its role as a ligand in biochemical assays, indicating utility in drug discovery processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Antischistosomal Activity

A study utilized in silico screening to identify small molecules with anti-schistosomal activity. Compounds containing a piperazine core demonstrated significant effects on the lifecycle stages of Schistosoma mansoni, indicating potential for developing new treatments for schistosomiasis .

Inhibition of PI3K/mTOR Pathways

Research has highlighted the role of similar compounds in inhibiting the PI3K/mTOR signaling pathway critical in cancer biology. This suggests that 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride could be further evaluated for anticancer properties .

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(Piperazin-1-yl)-2-(trifluoromethyl)-1,6-naphthyridine

- CAS : 890302-17-7

- Molecular Formula : C₁₃H₁₃F₃N₄

- Molecular Weight : 282.26 g/mol

- The absence of hydrochloride counterions reduces solubility in polar solvents but may enhance membrane permeability.

- Applications : The -CF₃ group is often used in medicinal chemistry to resist metabolic degradation, suggesting this analog could exhibit longer half-life in vivo .

5-(Piperazin-1-yl)-1,6-naphthyridine Hydrochloride

- CAS : 1171412-23-9

- Molecular Formula : C₁₂H₁₄N₄·HCl

- Molecular Weight : 250.73 g/mol (salt form)

- Key Differences :

Pyridazin-3(2H)-one Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)

- CAS: Not specified (see )

- Molecular Formula : C₁₀H₈ClN₂O

- Key Differences: The pyridazinone core lacks the fused aromatic system of naphthyridine, reducing planar rigidity and altering electronic properties . Chlorophenyl substitutions may enhance antimicrobial or anti-inflammatory activity, diverging from the CNS focus of naphthyridine analogs .

Comparative Data Table

Research Implications

- Trihydrochloride vs. Hydrochloride Salts: The trihydrochloride form’s superior solubility makes it preferable for in vitro assays requiring aqueous buffers, whereas the mono-hydrochloride analog may be better suited for lipid-based delivery systems .

- Trifluoromethyl Substitution : The -CF₃ group in the 2-position analog could enhance metabolic stability but may introduce toxicity risks, a common trade-off in fluorinated compounds .

Biological Activity

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅Cl₃N₂

- Molecular Weight : 250.73 g/mol

- Physical Form : Crystalline solid with high purity

The biological activity of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

- Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes and receptors, which is crucial for its therapeutic effects.

- Potential as a Ligand : It has been investigated for its role as a ligand in biochemical assays, indicating its utility in drug discovery and development processes.

Biological Activities

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Research indicates that it may have anticancer effects by inhibiting pathways associated with tumor growth. Specifically, compounds with similar structural features have shown promise in modulating the phosphoinositide 3-kinase (PI3K) pathway, which is often activated in cancers .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride | Contains piperazine and naphthyridine core | High purity and crystalline form enhance reactivity |

| 5-Piperazin-1-yl-2-thiophenecarboxamide | Incorporates thiophene moiety | Exhibits different biological activities |

| 4-(Piperazin-1-yl)-quinazoline | Quinazoline core instead of naphthyridine | Potentially different pharmacological profiles |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride. Notably:

- Antischistosomal Activity : A study utilized in silico screening to identify small molecules with anti-schistosomal activity. Compounds with a piperazine core demonstrated significant effects on the lifecycle stages of Schistosoma mansoni, indicating the potential for developing new treatments for schistosomiasis .

- Inhibition of PI3K/mTOR Pathways : Research has highlighted the role of similar compounds in inhibiting the PI3K/mTOR signaling pathway, which is critical in cancer biology. This suggests that 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride could be further evaluated for its anticancer properties .

Q & A

Q. How should researchers address contradictions in experimental data (e.g., conflicting solubility results)?

- Methodological Answer :

- Root Cause Analysis : Validate instrumentation calibration (e.g., HPLC pump pressure, UV lamp intensity).

- Inter-Laboratory Comparison : Share samples with independent labs to confirm reproducibility.

- Statistical Reconciliation : Apply Grubbs’ test to identify outliers or non-normal data distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.